methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrroloisoxazolidione core, substituted thiophene, and peripheral aromatic groups. Its molecular architecture includes a 4-chlorophenyl group, a furan-2-yl moiety, and ester functionality, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c1-11-12(2)33-22(16(11)23(29)30-3)25-20(27)17-18(15-5-4-10-31-15)26(32-19(17)21(25)28)14-8-6-13(24)7-9-14/h4-10,17-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFGMPZFOYDIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of a furan ring, chlorophenyl moiety, and isoxazole structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing furan and chlorophenyl groups have shown significant antibacterial effects against Gram-positive bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL for synthesized compounds with similar moieties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 2 | Staphylococcus aureus |
| Compound B | 4 | Streptococcus pneumoniae |
| Compound C | 3 | Enterococcus faecalis |
Anticancer Activity
Compounds featuring the isoxazole and thiophene rings have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A notable study demonstrated that related compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 10 | HeLa |
| Compound E | 15 | MCF-7 |
| Compound F | 12 | A549 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been explored. Similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, a study indicated that a related compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Case Studies
- Synthesis and Evaluation of Antibacterial Activity : A study synthesized various derivatives based on the furan and chlorophenyl framework and evaluated their antibacterial activity against multidrug-resistant strains. The most potent derivatives exhibited MIC values as low as 2 µg/mL against Staphylococcus aureus, indicating their potential as novel antimicrobial agents .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of a series of isoxazole derivatives on different cancer cell lines. The findings revealed that compounds with methyl and chlorophenyl substitutions showed significant cytotoxicity with IC50 values below 20 µM across multiple cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations:
Substituent Influence: The 4-chlorophenyl group in the target compound is analogous to halogenated aryl groups in Compound 4 .
Heterocyclic Core Differences :
- The pyrroloisoxazolidione core in the target compound is structurally distinct from the thiazole-pyrazole-triazole system in Compound 3. The former’s fused oxygen- and nitrogen-containing rings may confer greater rigidity and metabolic stability compared to the more flexible pyrazole-thiazole framework .
- The thiophene-ester group resembles the benzothiophene-dione system in , but the methyl substituents at C4 and C5 of the thiophene in the target compound likely reduce planarity, affecting crystal packing and solubility.
Physicochemical and Electronic Properties
- Melting Points : The target compound’s melting point is expected to exceed 200°C, similar to the imidazopyridine derivative (243–245°C, ), due to its fused polycyclic system and hydrogen-bonding capacity.
- Solubility : The ester and chlorophenyl groups may enhance solubility in organic solvents (e.g., DMF, used for crystallizing Compound 4 ), but methyl substituents on the thiophene could introduce steric hindrance, reducing aqueous solubility compared to hydroxylated analogues in .
Noncovalent Interactions and Bioactivity
- Steric effects from the 4,5-dimethylthiophene may limit interactions in crowded binding pockets compared to smaller heterocycles like thiazole (Compound 4) .
Research Findings and Implications
Structural Flexibility vs. Rigidity : The fused pyrroloisoxazolidione core likely reduces conformational flexibility compared to pyrazole-thiazole systems, favoring selective target binding but complicating synthesis .
Halogen Effects : The 4-chlorophenyl group may improve metabolic stability relative to fluorophenyl groups in Compound 4, as chlorine’s larger size enhances steric shielding .
Synthetic Challenges : Achieving high yields for the target compound may require optimized protecting-group strategies, similar to those for imidazopyridines () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
